rac-(3R,4R)-4-methyloxolan-3-ol, cis
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Overview
Description
rac-(3R,4R)-4-methyloxolan-3-ol, cis is a chiral compound belonging to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a hydroxyl group at the third carbon and a methyl group at the fourth carbon, both in the cis configuration. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis from 3,4-epoxybutane: One common method involves the ring-opening of 3,4-epoxybutane with a suitable nucleophile, such as methanol, under acidic or basic conditions to yield rac-(3R,4R)-4-methyloxolan-3-ol, cis.
Hydroboration-Oxidation: Another method includes the hydroboration of 4-methyl-1,3-butadiene followed by oxidation to form the desired oxolane.
Industrial Production Methods
Industrial production often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum complexes can be used to facilitate the ring-closure reactions under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: rac-(3R,4R)-4-methyloxolan-3-ol, cis can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: 4-methyl-3-oxolanone.
Reduction: 4-methyloxolan-3-amine.
Substitution: 4-methyl-3-chloroxolane.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Studies: Utilized in studying enzyme mechanisms and substrate specificity due to its chiral nature.
Medicine
Pharmaceuticals: Potential precursor in the synthesis of pharmaceutical compounds, especially those requiring chiral purity.
Industry
Polymer Production: Acts as a monomer or co-monomer in the production of specialized polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the methyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4R)-4-fluorooxolan-3-amine, cis
- rac-(3R,4R)-4-aminooxolan-3-ylmethanol, cis
Uniqueness
rac-(3R,4R)-4-methyloxolan-3-ol, cis is unique due to its specific substitution pattern and chiral configuration, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2411104-30-6 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.1 |
Purity |
95 |
Origin of Product |
United States |
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